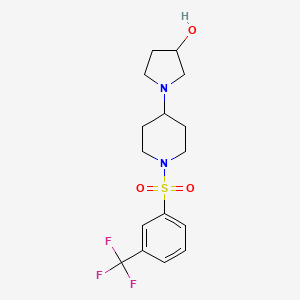

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a sulfonyl group, a piperidinyl group, and a pyrrolidinol group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrrolidine rings suggests that it would have a cyclic structure. The trifluoromethyl group would likely add electron-withdrawing character, potentially affecting the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl and hydroxyl groups could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

Cyclization Catalyst

- Sulfonamides as Cyclization Terminators : Trifluoromethanesulfonic acid, related to the compound , acts as an excellent catalyst for cyclization reactions. It's used to form pyrrolidines, indicating potential application in creating complex polycyclic systems (Haskins & Knight, 2002).

Synthesis of Functionalised Pyrrolidines

- Direct Asymmetric Syntheses : Phenyl-stabilized chiral sulfur ylides react with hemiaminals to produce functionalized pyrrolidines with high enantioselectivity. This suggests a role in synthesizing diverse pyrrolidine derivatives (Kokotos & Aggarwal, 2006).

Modification in CCR5 Receptor Antagonists

- CCR5 Receptor Antagonists : Modifications in the phenylpropylpiperidine moiety of CCR5 antagonist compounds involve using electron-deficient aromatics and replacing the benzylic methylene with groups like sulfones, indicating potential in balancing antiviral potency and pharmacokinetics (Lynch et al., 2003).

Synthesis of Hydroxypyrrolidines and Hydroxypiperidines

- Cyclization of γ-Oxygenated-α,β-Unsaturated Sulfones : Intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones leads to the stereoselective preparation of disubstituted pyrrolidines and piperidines (Carretero, Arrayás & Gracia, 1996).

Rearrangement in Sulfonamide Synthesis

- Sulfonamide Rearrangement : Sulfonamides derived from serine and threonine undergo rearrangement to form pyrrolidin-3-ones, suggesting a role in generating novel pyrrolidines (Králová et al., 2019).

RORγt Inverse Agonist Synthesis

- Discovery of RORγt Inverse Agonists : A new series of phenyl (3-phenylpyrrolidin-3-yl)sulfones was discovered as RORγt inverse agonists, highlighting potential in drug discovery for specific receptor targets (Duan et al., 2019).

Material Synthesis

- Fluorinated Polyamide Synthesis : The compound's related derivatives are used in synthesizing new diamines containing pyridine and trifluoromethylphenyl groups, which are key in creating fluorinated polyamides with specific properties (Liu et al., 2013).

Development of Inverse Agonists and Antiviral Agents

- Structural Modifications for Antiviral Agents : Structural modifications in the compound's related class, including the introduction of sulfonyl groups, are crucial in developing antiviral agents and inverse agonists with balanced properties (Lynch et al., 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-2-1-3-15(10-12)25(23,24)21-8-4-13(5-9-21)20-7-6-14(22)11-20/h1-3,10,13-14,22H,4-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVNFZZYTTYNHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2578168.png)

![N-(4-methoxybenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2578169.png)

![1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578174.png)

![2-ethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2578186.png)

![4-Bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B2578187.png)